molecular formula C9H7FN2 B1439149 8-Fluoroisoquinolin-5-amine CAS No. 608515-47-5

8-Fluoroisoquinolin-5-amine

Cat. No.: B1439149
CAS No.: 608515-47-5
M. Wt: 162.16 g/mol
InChI Key: AVQZNGWUZSSPLK-UHFFFAOYSA-N
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Description

8-Fluoroisoquinolin-5-amine is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 8th position and an amine group at the 5th position on the isoquinoline ring

Scientific Research Applications

8-Fluoroisoquinolin-5-amine has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and heterocycles.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Industry: Utilized in the development of advanced materials, including polymers and liquid crystals, due to its stability and electronic properties.

Safety and Hazards

The safety data sheet for 8-Fluoroisoquinolin-5-amine indicates that it should be handled in a well-ventilated place, with suitable protective clothing, avoiding contact with skin and eyes . It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroisoquinolin-5-amine typically involves the introduction of a fluorine atom onto the isoquinoline ring. One common method is the direct fluorination of isoquinoline derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available isoquinoline. The process includes nitration, reduction, and subsequent fluorination steps, followed by amination to introduce the amine group. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroisoquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the compound into reduced amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives with various oxidation states.

    Reduction: Reduced amine derivatives.

    Substitution: Functionalized isoquinoline derivatives with diverse substituents.

Mechanism of Action

The mechanism of action of 8-Fluoroisoquinolin-5-amine in biological systems involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

    8-Fluoroquinoline: Similar in structure but lacks the amine group at the 5th position.

    5-Aminoisoquinoline: Similar but lacks the fluorine atom at the 8th position.

    8-Chloroisoquinolin-5-amine: Similar but with a chlorine atom instead of fluorine.

Uniqueness: 8-Fluoroisoquinolin-5-amine is unique due to the combined presence of the fluorine atom and the amine group, which imparts distinct electronic and steric properties. This combination enhances its reactivity and potential for forming diverse derivatives with unique biological and chemical properties.

Properties

IUPAC Name

8-fluoroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQZNGWUZSSPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a nitrogen flushed solution of 8-fluoro-5-nitroisoquinoline (Description 42; 1.33 g, 6.9 mmol) in methanol (100 ml) was added 10% palladium on carbon (500 mg) and the resulting mixture stirred under a balloon of hydrogen for 3.5 hours. The catalyst was removed by filtration and the filtrate evaporated to dryness. The residue was purifted by MPLC (Biotage Flash™ 40) eluting with 2% MeOH in dichloromethane to give the title compound (450 mg, 40%) as a yellow solid.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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